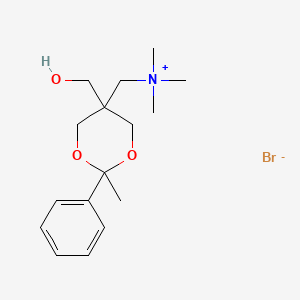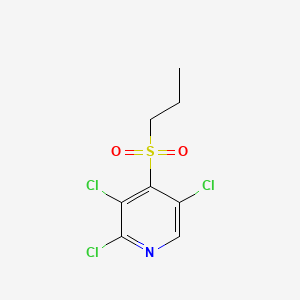
2,3,5-Trichloro-4-(propylsulfonyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5-Trichloro-4-(propylsulfonyl)pyridine is a chemical compound with the molecular formula C8H8Cl3NO2S It is characterized by the presence of three chlorine atoms and a propylsulfonyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Trichloro-4-(propylsulfonyl)pyridine typically involves the chlorination of pyridine derivatives followed by the introduction of the propylsulfonyl group. One common method involves the reaction of 2,3,5-trichloropyridine with propylsulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes followed by sulfonylation. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2,3,5-Trichloro-4-(propylsulfonyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The propylsulfonyl group can be oxidized or reduced to form different functional groups, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules, such as biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide, potassium carbonate, or amines can be used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while oxidation of the propylsulfonyl group can produce sulfonic acids.
Scientific Research Applications
2,3,5-Trichloro-4-(propylsulfonyl)pyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme inhibition and as a potential lead compound for the development of new drugs.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,3,5-Trichloro-4-(propylsulfonyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms and the propylsulfonyl group can interact with active sites on enzymes, leading to inhibition or modulation of enzyme activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2,3,5-Trichloropyridine: Lacks the propylsulfonyl group and has different chemical properties and applications.
2,3,6-Trichloropyridine: Similar structure but with chlorine atoms in different positions, leading to different reactivity and applications.
4-Propylsulfonylpyridine: Lacks the chlorine atoms and has different chemical behavior.
Uniqueness
2,3,5-Trichloro-4-(propylsulfonyl)pyridine is unique due to the combination of chlorine atoms and the propylsulfonyl group on the pyridine ring
Properties
CAS No. |
38827-35-9 |
|---|---|
Molecular Formula |
C8H8Cl3NO2S |
Molecular Weight |
288.6 g/mol |
IUPAC Name |
2,3,5-trichloro-4-propylsulfonylpyridine |
InChI |
InChI=1S/C8H8Cl3NO2S/c1-2-3-15(13,14)7-5(9)4-12-8(11)6(7)10/h4H,2-3H2,1H3 |
InChI Key |
HKOMCMOYGRBTIP-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)C1=C(C(=NC=C1Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


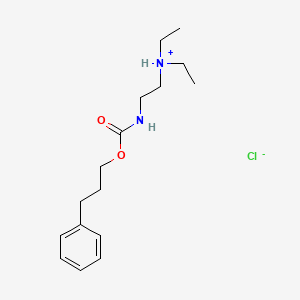

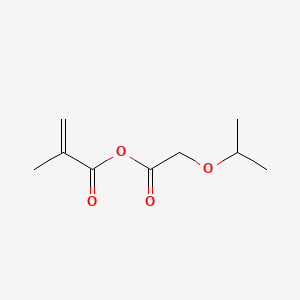
![[Isopropylidenebis(p-phenyleneoxy)]dipropanol](/img/structure/B13744977.png)
![3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-one](/img/structure/B13744982.png)
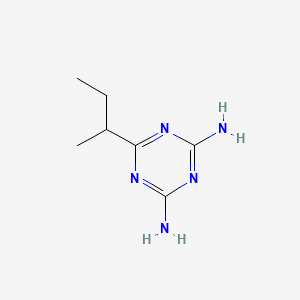
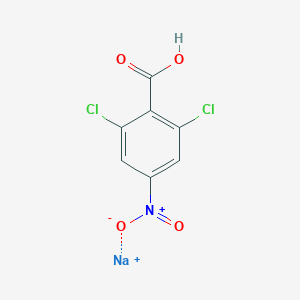
![[4-carbamoyl-1-[3-(9,9-dimethylacridin-10-yl)propyl]piperidin-1-ium-4-yl]-dimethylazanium;dichloride](/img/structure/B13744996.png)

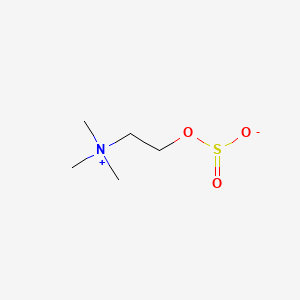

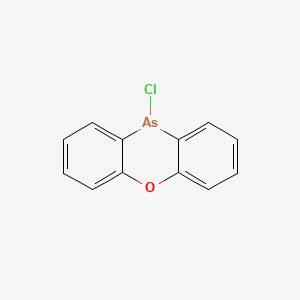
![[3-(2-Sulfosulfanylethylamino)propylamino]benzene](/img/structure/B13745037.png)
